![molecular formula C9H17N B13550772 Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
Decahydrocyclopenta[d]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydrocyclopenta[d]azepine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The molecular formula of this compound is C9H17N, and it has a monoisotopic mass of 139.136093 Da .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydrocyclopenta[d]azepine can be achieved through various methods. One common approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another method is the multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds .
Industrial Production Methods
Industrial production of this compound often involves one-pot synthesis procedures. These methods are efficient and cost-effective, making them suitable for large-scale production. The use of electrocyclization reactions, particularly [1,7]-electrocyclization, is also prevalent in the industrial synthesis of azepine derivatives .
化学反応の分析
Types of Reactions
Decahydrocyclopenta[d]azepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed in the reduction of this compound.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
科学的研究の応用
Decahydrocyclopenta[d]azepine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives have shown potential as anticonvulsants, analgesics, and antidepressants. Additionally, these compounds are used in the development of new drugs for the treatment of psychiatric disorders, autoimmune diseases, and cancer .
作用機序
The mechanism of action of Decahydrocyclopenta[d]azepine involves its interaction with specific molecular targets and pathways. For instance, azepine derivatives are known to inhibit sodium channel firing, which can help in treating seizure activity. These compounds also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Benzodiazepine: Contains a benzene ring fused to a diazepine ring.
Oxazepine: Contains an oxygen atom in the seven-membered ring.
Thiazepine: Contains a sulfur atom in the seven-membered ring
Uniqueness
Decahydrocyclopenta[d]azepine is unique due to its specific ring structure and the presence of a nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness .
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
1,2,3,4,5,5a,6,7,8,8a-decahydrocyclopenta[d]azepine |
InChI |
InChI=1S/C9H17N/c1-2-8-4-6-10-7-5-9(8)3-1/h8-10H,1-7H2 |
InChIキー |
MBCQCLOAEMISBA-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCNCCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


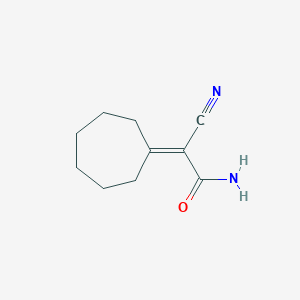
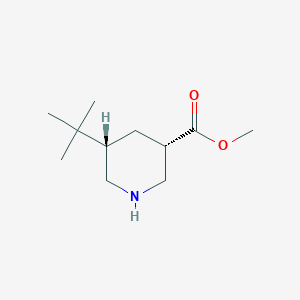
![5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13550710.png)
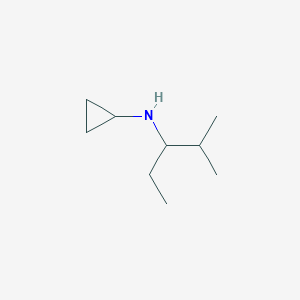
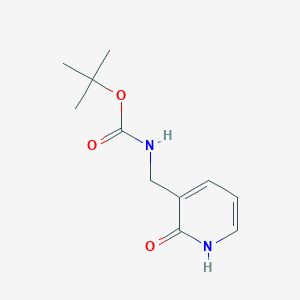
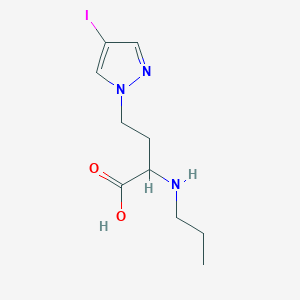
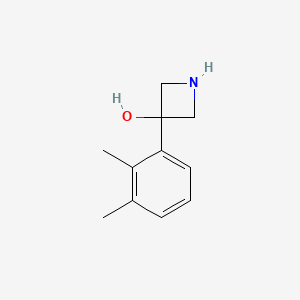
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)
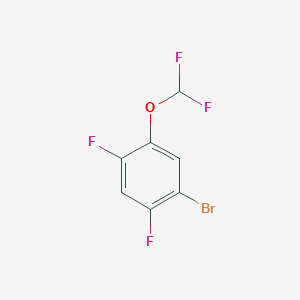
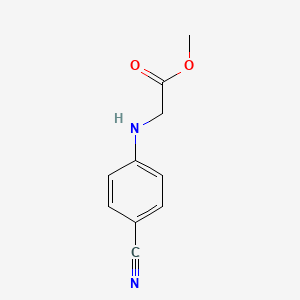

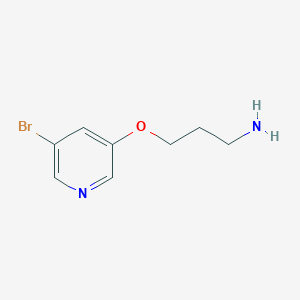
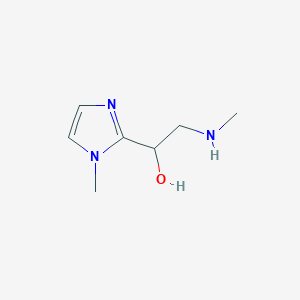
![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
